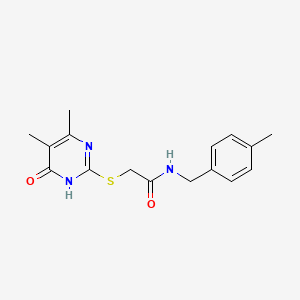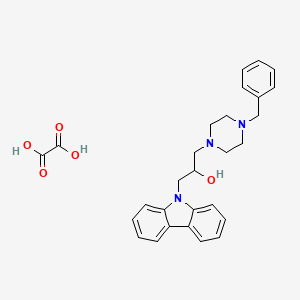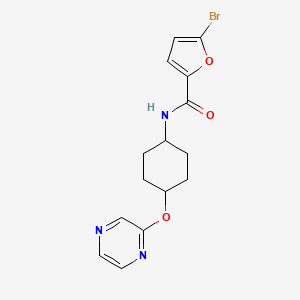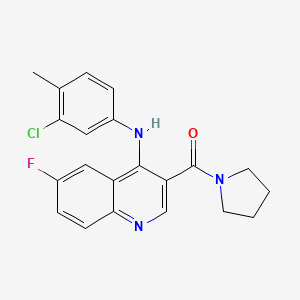
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of benzamide derivatives with various substituents has been explored in several studies. For instance, the synthesis of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline . Similarly, the synthesis of 2-hydroxy-N-(pyridin-4-yl)benzamide was achieved from salicylic acid and 4-aminopyridine, with triethylamine as a catalyst, yielding a high product yield under mild conditions . These studies demonstrate the feasibility of synthesizing benzamide derivatives with different substituents and the importance of catalysts and reaction conditions in achieving high yields.
Molecular Structure Analysis
The molecular structures of benzamide derivatives have been characterized using various spectroscopic techniques. For example, compounds with a naphthalimide moiety connected to benzoic acid chloride were characterized by IR, UV-Visible, 1H and 13C NMR spectroscopy, and their structures were further supported by X-ray crystallography . Additionally, the characterization of two polymorphs of TKS159 was performed using X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy . These studies highlight the importance of comprehensive structural analysis in understanding the properties of benzamide derivatives.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives has been explored in the context of their biological activity. For instance, a series of N-(Pyridin-3-yl)benzamides were synthesized and evaluated as selective inhibitors of human aldosterone synthase (CYP11B2), demonstrating their potential as selective CYP11B2 inhibitors . Another study synthesized a series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides and tested their anticancer activity against various human cancer cell lines, with some compounds showing moderate to good activity . These findings suggest that the chemical reactivity of benzamide derivatives is closely related to their potential pharmacological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives can be influenced by their molecular structure and the presence of different substituents. For example, the luminescent properties of pyridyl substituted benzamides were found to be dependent on the polarity of the solvents, and these compounds also exhibited multi-stimuli-responsive properties, such as mechanochromism . The polymorphism of TKS159 was studied, revealing that form alpha is thermodynamically more stable than form beta, with distinct thermal and spectroscopic properties . These studies underscore the complexity of the physical and chemical properties of benzamide derivatives and their dependence on molecular structure.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Research into the synthesis and chemical properties of compounds similar to 4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide has led to the discovery of novel chemical reactions and potential applications in medicinal chemistry. For instance, the study on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate highlights the potential for synthesizing complex piperidine derivatives, which could be structurally related or have similar synthetic pathways to the compound (Calvez, Chiaroni, & Langlois, 1998).
Photocatalytic Degradation
- The photocatalytic degradation of pyridine, a structural component of the compound, has been investigated to understand its environmental impact and degradation pathways. This research is crucial for assessing the ecological safety of chemical compounds released into the environment (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).
Neuroleptic Activity
- Studies on benzamides and their derivatives have explored their neuroleptic activity, offering insights into their potential therapeutic applications. Such research underlines the importance of structural modifications to enhance the pharmacological properties of benzamide derivatives (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).
Anticancer Evaluation
- The synthesis and anticancer evaluation of N-(Pyridin-3-yl)benzamide derivatives showcase the ongoing efforts to discover new anticancer agents. These studies highlight the compound's relevance in developing treatments targeting specific cancer cell lines (Mohan, Sridhar, Laxminarayana, & Chary, 2021).
Receptor Binding Assays
- The compound's potential interactions with biological targets are exemplified by research on pyrazolo[1,5-α]pyridines and their in vitro receptor binding assays. Such studies contribute to understanding the compound's pharmacodynamics and potential therapeutic applications (Guca, 2014).
Propriétés
IUPAC Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-24-18-9-12-22(13-10-18)17-7-5-15(6-8-17)19(23)21-14-16-4-2-3-11-20-16/h2-8,11,18H,9-10,12-14H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGQRBURYKKGDHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methoxypiperidin-1-yl)-N-(pyridin-2-ylmethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(furan-2-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2528851.png)


![2-[[5-(Quinolin-8-yloxymethyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2528854.png)
![7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B2528855.png)




![(E)-3-(4-oxochromen-3-yl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2528866.png)
![4-tert-butyl-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B2528868.png)

![ethyl 4-(2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2528870.png)
![[5-(3-Chlorophenyl)isoxazol-3-yl]methanol](/img/structure/B2528871.png)